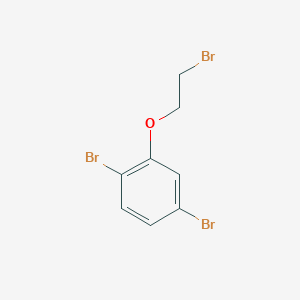
1,4-Dibromo-2-(2-bromoethoxy)benzene
Vue d'ensemble
Description
1,4-Dibromo-2-(2-bromoethoxy)benzene is a chemical compound with the CAS Number: 377091-18-4 . It has a molecular weight of 358.85 and its IUPAC name is 2-bromoethyl 2,5-dibromophenyl ether .
Molecular Structure Analysis
The InChI code for 1,4-Dibromo-2-(2-bromoethoxy)benzene is 1S/C8H7Br3O/c9-3-4-12-8-5-6 (10)1-2-7 (8)11/h1-2,5H,3-4H2 . This indicates the presence of a benzene ring with bromoethyl and dibromophenyl ether groups attached.Applications De Recherche Scientifique
Organic Synthesis
1,4-Dibromo-2-(2-bromoethoxy)benzene: is a valuable reagent in organic synthesis. It serves as a versatile building block for constructing complex molecular architectures due to its highly reactive bromine atoms, which can be substituted through various reactions. For instance, it can be used to synthesize polysubstituted benzenes, which are crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes .
Pharmaceutical Research
In pharmaceutical research, this compound finds application in the synthesis of drug intermediates. Its bromine groups are amenable to further functionalization, making it a precursor for various active pharmaceutical ingredients (APIs). It’s particularly useful in the synthesis of molecules with a phenyl ether backbone, which is a common motif in drug design .
Polymer Chemistry
The brominated ether functionality of 1,4-Dibromo-2-(2-bromoethoxy)benzene makes it a candidate for initiating polymerization reactions. It can act as a cross-linking agent, helping to form polymers with enhanced thermal stability and mechanical strength. This is especially relevant in the creation of flame-retardant materials .
Materials Science
In materials science, this compound can be utilized to modify the surface properties of materials. Its bromine atoms can be used to attach various functional groups onto the surface of materials, thereby altering their hydrophobicity, conductivity, or reactivity. This has implications in the development of advanced materials for electronics, coatings, and nanotechnology applications .
Analytical Chemistry
1,4-Dibromo-2-(2-bromoethoxy)benzene: can be used as a standard or reference compound in analytical methods such as NMR, HPLC, and mass spectrometry. Its distinct spectral properties allow for its use in method development and calibration, ensuring accurate and reliable analytical results .
Environmental Research
In environmental research, the compound’s reactivity with various environmental contaminants can be studied to understand degradation pathways and remediation strategies. It can also serve as a model compound for studying the environmental fate of brominated organic compounds, which are of concern due to their potential as persistent organic pollutants .
Mécanisme D'action
Target of Action
The primary targets of 1,4-Dibromo-2-(2-bromoethoxy)benzene are currently unknown. This compound is primarily used for research and development purposes
Mode of Action
As a brominated compound, it may participate in electrophilic aromatic substitution reactions . .
Biochemical Pathways
Brominated compounds can potentially affect various biochemical pathways depending on their specific targets
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Dibromo-2-(2-bromoethoxy)benzene. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity . .
Propriétés
IUPAC Name |
1,4-dibromo-2-(2-bromoethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br3O/c9-3-4-12-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEXZRRSPGQVFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467081 | |
| Record name | 1,4-dibromo-2-(2-bromoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2-(2-bromoethoxy)benzene | |
CAS RN |
377091-18-4 | |
| Record name | 1,4-dibromo-2-(2-bromoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


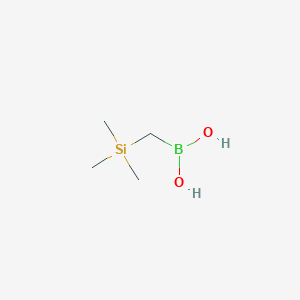
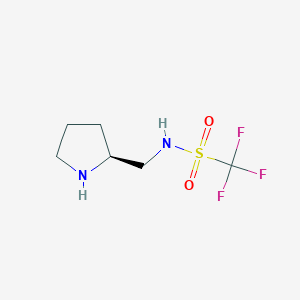
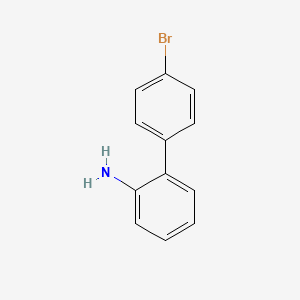
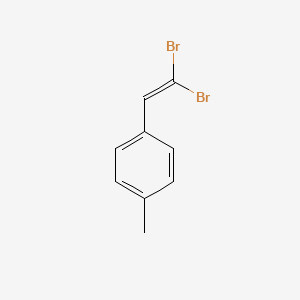
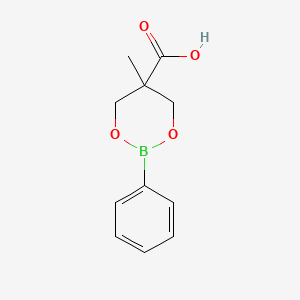

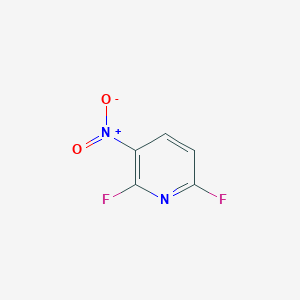
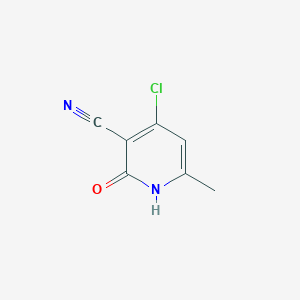
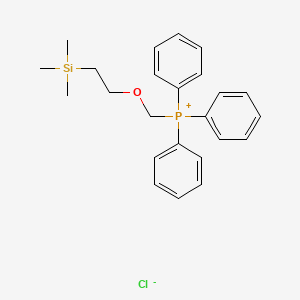
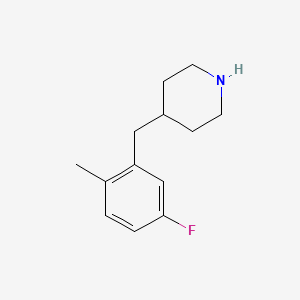
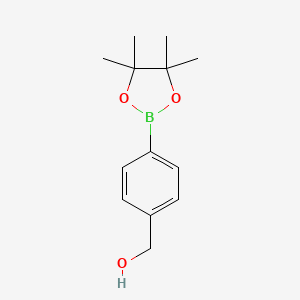

![[(2R,3S,5R)-5-(6-Aminopurin-9-yl)-3-benzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B1354166.png)